molecular formula C28H30N4O4S B14544792 10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate CAS No. 61981-85-9

10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate

Cat. No.: B14544792
CAS No.: 61981-85-9
M. Wt: 518.6 g/mol
InChI Key: ICXZJPGOAXHOSA-UHFFFAOYSA-N
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Description

10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate involves multiple steps. The process typically begins with the preparation of the benzimidazole derivative, followed by its reaction with phenothiazine under specific conditions. The final step involves the formation of the oxalate salt.

    Preparation of Benzimidazole Derivative: The starting material, 2-methyl-1-benzimidazole, is reacted with ethylamine under reflux conditions to form 2-(2-methyl-1-benzimidazolyl)ethylamine.

    Reaction with Phenothiazine: The benzimidazole derivative is then reacted with phenothiazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Formation of Oxalate Salt: The final product is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under reflux or room temperature conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenothiazine derivatives.

Scientific Research Applications

10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1-benzimidazolyl)acetic acid
  • 3-[2-(2-Methyl-1-benzimidazolyl)ethyl]-5-(3-pyridinyl)-1,2,4-oxadiazole
  • N-[2-(2-Methyl-1-benzimidazolyl)ethyl]-2-(1-naphthalenyl)acetamide

Uniqueness

Compared to similar compounds, 10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate stands out due to its unique combination of the benzimidazole and phenothiazine moieties

Properties

CAS No.

61981-85-9

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

2-methyl-N-[2-(2-methylbenzimidazol-1-yl)ethyl]-3-phenothiazin-10-ylpropan-1-amine;oxalic acid

InChI

InChI=1S/C26H28N4S.C2H2O4/c1-19(17-27-15-16-29-20(2)28-21-9-3-4-10-22(21)29)18-30-23-11-5-7-13-25(23)31-26-14-8-6-12-24(26)30;3-1(4)2(5)6/h3-14,19,27H,15-18H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ICXZJPGOAXHOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNCC(C)CN3C4=CC=CC=C4SC5=CC=CC=C53.C(=O)(C(=O)O)O

Origin of Product

United States

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